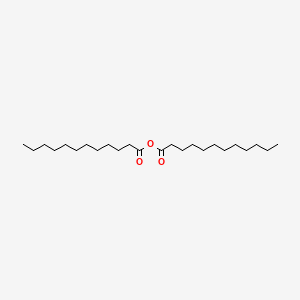

Lauric anhydride

描述

属性

IUPAC Name |

dodecanoyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWADXBLMWHFGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214752 | |

| Record name | Lauroyl anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-66-9 | |

| Record name | Lauric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauroyl anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHD3D6L8XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

lauric anhydride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of lauric anhydride. The content is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Physicochemical Properties of this compound

This compound, also known as dodecanoic anhydride, is the acid anhydride of lauric acid. It is a key intermediate in various chemical syntheses, including the production of surfactants, emulsifiers, and as a reagent in the formation of ester and amide linkages, which is of particular interest in drug delivery systems for creating prodrugs.[1][2]

Data Presentation

The essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 645-66-9 | [1][3][4] |

| Molecular Formula | C₂₄H₄₆O₃ | |

| Molecular Weight | 382.62 g/mol | |

| Melting Point | 41-43 °C | |

| Boiling Point | 405.4 °C at 760 mmHg | |

| Density | 0.899 g/cm³ |

Synthesis of this compound: An Experimental Protocol

A common and effective method for the synthesis of this compound is the dehydration of lauric acid using a dehydrating agent such as acetic anhydride. This protocol details a procedure adapted from established synthesis principles.

Objective: To synthesize this compound from lauric acid and acetic anhydride.

Materials:

-

Lauric acid

-

Acetic anhydride

-

Toluene (or another suitable inert solvent)

-

Distillation apparatus

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, dissolve lauric acid in a minimal amount of toluene.

-

Addition of Reagent: Add a stoichiometric excess of acetic anhydride to the lauric acid solution.

-

Reaction Conditions: Heat the mixture to boiling. The toluene will form a low-boiling azeotrope with the acetic acid that is produced during the reaction.

-

Removal of Byproduct: Continuously remove the toluene-acetic acid azeotrope by distillation. This shifts the equilibrium towards the formation of this compound. Monitor the temperature at the distillation head to ensure selective removal of the azeotrope.

-

Reaction Completion: The reaction is considered complete when the distillation of acetic acid ceases.

-

Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the remaining toluene and any unreacted acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The synthesis of this compound from lauric acid and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The overall transformation is depicted in the following signaling pathway diagram.

Caption: Synthesis of this compound from lauric acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2411567A - Manufacture of carboxylic acid anhydrides - Google Patents [patents.google.com]

- 4. [PDF] Lauric Acid Derived Polyanhydrides: Synthesis, Characterization, In vitro Degradation and Drug Release Behavior | Semantic Scholar [semanticscholar.org]

Solubility of Lauric Anhydride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric anhydride, also known as dodecanoic anhydride, is a fatty acid anhydride used as a versatile reagent and building block in organic synthesis. Its applications span from the production of surfactants and emulsifiers to the synthesis of advanced biomaterials, including polyanhydrides for drug delivery systems.[1] A fundamental understanding of its solubility in various organic solvents is crucial for its effective use in these applications, enabling proper solvent selection for reactions, purification, and formulation processes.

This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to a scarcity of published quantitative solubility data for this compound, this document also furnishes a detailed experimental protocol for its determination, discusses modern computational methods for solubility prediction, and presents a workflow for a key application in drug delivery.

Quantitative Solubility Data

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in common organic solvents. One source indicates that this compound is slightly soluble in chloroform. However, specific concentrations or solubility values at different temperatures are not well-documented in readily accessible literature.

Given the long C12 hydrocarbon chains, it is predicted that this compound will exhibit good solubility in nonpolar organic solvents due to hydrophobic interactions. Its solubility is expected to be lower in polar aprotic and polar protic solvents.

To address this data gap, the following sections provide methodologies for researchers to determine or predict the solubility of this compound in solvents relevant to their work.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of this compound solubility in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a glass vial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system should be continuously agitated to facilitate dissolution.

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vial with the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.

-

Mass Determination: After complete solvent evaporation, cool the vial to room temperature in a desiccator and then accurately weigh the vial containing the dried this compound.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved this compound and the volume of the solvent used.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Computational Solubility Prediction

In the absence of extensive experimental data, computational models offer a powerful tool for estimating the solubility of compounds like this compound.[2][3][4] These methods can save significant time and resources in the initial stages of research and development.

Modern approaches often utilize machine learning and deep learning algorithms trained on large datasets of experimental solubility measurements.[5] Models such as graph neural networks can learn the complex relationships between molecular structure and solubility in various solvents.

For researchers interested in predicting the solubility of this compound, several software packages and web-based tools are available that implement these predictive models. These tools typically require the input of the molecule's structure (e.g., in SMILES format) and the desired solvent to generate a predicted solubility value.

Application in Drug Delivery: Polyanhydride Synthesis Workflow

A significant application of this compound is in the synthesis of polyanhydrides, which are biodegradable polymers used in controlled drug delivery systems. The following diagram illustrates a typical workflow for the synthesis of a lauric acid-based polyanhydride for drug delivery applications.

Caption: Workflow for Polyanhydride Synthesis for Drug Delivery.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively reported, this guide provides the necessary tools for researchers to overcome this limitation. The detailed experimental protocol allows for the precise determination of solubility in any solvent of interest. Furthermore, the introduction to computational prediction methods offers a modern, efficient alternative for estimating solubility. The provided workflow for polyanhydride synthesis highlights a key application where understanding the behavior of this compound in solution is paramount, particularly for scientists and professionals in the field of drug development. Future research focused on systematically measuring and publishing the solubility of this compound in a range of common organic solvents would be of great benefit to the scientific community.

References

Thermochemical Properties of Lauric Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric anhydride (dodecanoic anhydride), with the chemical formula C24H46O3, is a fatty acid anhydride derived from lauric acid.[1][2] It serves as a reactive acylating agent and finds applications in the synthesis of various organic compounds, including esters and amides. A thorough understanding of its thermochemical properties is essential for process design, safety assessments, and the development of novel synthetic routes in various industrial and research applications, including the pharmaceutical and polymer industries.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. These values have been predominantly calculated using the Joback group contribution method, a well-established estimation technique for thermochemical and physical properties of organic compounds.[3]

Table 1: Calculated Molar Thermochemical Properties of this compound at Standard Conditions (298.15 K, 1 atm)

| Property | Symbol | Value | Unit | Source |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -896.07 | kJ/mol | [3] |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -211.64 | kJ/mol | [3] |

| Molar Enthalpy of Fusion | ΔfusH | 62.30 | kJ/mol | |

| Molar Enthalpy of Vaporization | ΔvapH | 84.92 | kJ/mol |

Table 2: Calculated Temperature-Dependent Properties of this compound

| Property | Symbol | Value | Temperature (K) | Unit | Source |

| Ideal Gas Heat Capacity | Cp(g) | 1184.96 | 878.68 | J/(mol·K) | |

| 1205.36 | 911.58 | J/(mol·K) | |||

| 1224.50 | 944.49 | J/(mol·K) | |||

| 1242.42 | 977.39 | J/(mol·K) | |||

| 1259.17 | 1010.30 | J/(mol·K) | |||

| 1274.79 | 1043.20 | J/(mol·K) | |||

| 1289.31 | 1076.11 | J/(mol·K) |

Experimental Protocols for Thermochemical Analysis

While specific experimental data for this compound is scarce, the following sections detail the standard methodologies used to determine the thermochemical properties of similar organic compounds.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a critical parameter for determining the standard enthalpy of formation. It is experimentally measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion (at constant volume, ΔcU) is calculated using the following equation:

ΔcU = (Ccal * ΔT) / m

where:

-

Ccal is the heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

-

ΔT is the corrected temperature rise.

-

m is the mass of the this compound sample.

-

-

Conversion to Enthalpy: The enthalpy of combustion (ΔcH°) is then calculated from the energy of combustion (ΔcU) using the following relationship, which accounts for the change in the number of moles of gas in the reaction:

ΔcH° = ΔcU + Δn(g)RT

where:

-

Δn(g) is the change in the number of moles of gas during the combustion reaction.

-

R is the ideal gas constant.

-

T is the final temperature.

-

The standard enthalpy of formation (ΔfH°) can then be derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Workflow for determining the enthalpy of combustion using bomb calorimetry.

Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a primary method for determining the enthalpy of fusion and heat capacity.

Methodology for Enthalpy of Fusion (ΔfusH):

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-20 °C/min).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

-

Calculation: The area under the melting peak is directly proportional to the enthalpy of fusion. The instrument's software integrates this peak area to calculate ΔfusH, typically in J/g, which can then be converted to kJ/mol using the molar mass of this compound.

Methodology for Heat Capacity (Cp):

-

Three-Curve Method: This is a common and accurate method for determining heat capacity. It involves three separate DSC runs under the same temperature program:

-

Baseline: An empty sample pan and an empty reference pan are run to establish the baseline heat flow.

-

Standard: A standard material with a known heat capacity (e.g., sapphire) is run.

-

Sample: The this compound sample is run.

-

-

Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs using the following equation:

Cp(sample) = ( (DSC(sample) - DSC(baseline)) / (DSC(standard) - DSC(baseline)) ) * (m(standard) / m(sample)) * Cp(standard)

where:

-

Cp is the heat capacity.

-

DSC is the heat flow signal from the instrument.

-

m is the mass.

-

Workflow for determining enthalpy of fusion and heat capacity using DSC.

Enthalpy of Vaporization and Sublimation

The enthalpies of vaporization (liquid to gas) and sublimation (solid to gas) can be determined by measuring the vapor pressure of this compound as a function of temperature.

Common Methodologies:

-

Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured as a function of temperature. The vapor pressure can be calculated from the effusion rate, and the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

-

TGA-DSC: Thermogravimetric analysis (TGA) coupled with DSC can also be used. TGA measures the mass loss as a function of temperature, which can be used to determine the vapor pressure.

-

Correlation Gas Chromatography: This method can be used to estimate the enthalpy of vaporization by correlating the retention time of the compound on a gas chromatography column with that of standards with known vaporization enthalpies.

Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for this compound and has provided a detailed overview of the standard experimental methodologies for their determination. For researchers and professionals working with this compound, the provided data serves as a valuable starting point for process modeling and safety analysis. However, it is strongly recommended that experimental verification of these properties be conducted for applications where high accuracy is critical. The described experimental protocols for bomb calorimetry and DSC provide a clear roadmap for obtaining such empirical data.

References

A Technical Guide to the Natural Sources and Derivation of Lauric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of lauric acid, the precursor to lauric anhydride, and detailed methodologies for the chemical synthesis of this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Natural Sources of Lauric Acid

This compound is not found in significant quantities in nature; it is synthetically derived from lauric acid. Lauric acid, a 12-carbon saturated fatty acid, is abundant in various natural sources, particularly in tropical oils. The primary commercial sources are coconut oil, palm kernel oil, and babassu oil. The extraction of lauric acid from these oils is a critical first step in the production of this compound.

Quantitative Analysis of Lauric Acid in Natural Oils

The concentration of lauric acid varies among different natural oils and even between varieties of the same plant species. The following table summarizes the lauric acid content in several key natural sources.

| Natural Source | Scientific Name | Lauric Acid Content (%) | Reference |

| Coconut Oil | Cocos nucifera | 45-55 | [1] |

| - East African Tall-Green (Kenya) | Cocos nucifera | 50.72 ± 0.73 | [2] |

| - Dwarf-Yellow (Kenya) | Cocos nucifera | 45.91 ± 0.32 | [2] |

| - Virgin Coconut Oil (VCO) | Cocos nucifera | 45.57 | [3] |

| Palm Kernel Oil | Elaeis guineensis | 37.4 - 50.7 | [3] |

| Babassu Oil | Attalea speciosa | 38 - 50 | |

| Cohune Palm Oil | Attalea cohune | 46.5 | |

| Murumuru Butter | Astrocaryum murumuru | 47.5 | |

| Human Breast Milk | 6.2 (of total fat) | ||

| Cow's Milk | 2.9 (of total fat) | ||

| Goat's Milk | 3.1 (of total fat) |

Derivation of this compound

This compound is synthesized through the dehydration of two molecules of lauric acid. Several methods can be employed for this conversion, each with its own advantages and disadvantages in terms of yield, reaction conditions, and purity of the final product. The most common laboratory and industrial methods involve the use of dehydrating agents such as acetic anhydride, dicyclohexylcarbodiimide (DCC), or thionyl chloride.

Synthesis via Dehydration with Acetic Anhydride

The reaction of lauric acid with acetic anhydride is a common method for producing this compound. This process can be driven to completion by removing the acetic acid byproduct, often through distillation.

Reaction Scheme:

2 CH₃(CH₂)₁₀COOH + (CH₃CO)₂O → [CH₃(CH₂)₁₀CO]₂O + 2 CH₃COOH

Synthesis using Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide is a powerful dehydrating agent that facilitates the formation of anhydrides from carboxylic acids at room temperature. This method is known for its high yields.

Reaction Scheme:

2 CH₃(CH₂)₁₀COOH + C₆H₁₁N=C=NC₆H₁₁ → [CH₃(CH₂)₁₀CO]₂O + C₆H₁₁NHCONHC₆H₁₁

Synthesis via Thionyl Chloride

This two-step method involves the initial conversion of lauric acid to its more reactive acid chloride, lauroyl chloride, using thionyl chloride. The lauroyl chloride is then reacted with a carboxylate salt of lauric acid (or with lauric acid in the presence of a base like pyridine) to form the anhydride.

Reaction Scheme:

Step 1: CH₃(CH₂)₁₀COOH + SOCl₂ → CH₃(CH₂)₁₀COCl + SO₂ + HCl

Step 2: CH₃(CH₂)₁₀COCl + CH₃(CH₂)₁₀COONa → [CH₃(CH₂)₁₀CO]₂O + NaCl

Comparison of Synthesis Methods

The choice of synthetic route depends on factors such as desired yield, scale of the reaction, and available equipment. The following table provides a comparative overview of the different methods.

| Method | Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages | Reference |

| Acetic Anhydride Dehydration | Lauric acid, acetic anhydride, toluene (solvent) | Heating to boiling, distillation of acetic acid | Not specified | Uses common reagents | Requires heating and distillation | |

| Dicyclohexylcarbodiimide (DCC) | Lauric acid, DCC, carbon tetrachloride (solvent) | Room temperature, 15 hours | 87-94 | High yield, mild conditions | DCC is a known allergen, byproduct removal | |

| Thionyl Chloride | Lauric acid, thionyl chloride, pyridine | Two-step process, may require heating | Not specified | Produces a highly reactive intermediate | Thionyl chloride is corrosive and toxic |

Experimental Protocols

Extraction of Lauric Acid from Coconut Oil (Illustrative)

This protocol provides a general outline for the extraction of lauric acid from coconut oil.

-

Saponification: Reflux a known quantity of coconut oil with an excess of ethanolic potassium hydroxide for 1-2 hours to hydrolyze the triglycerides into glycerol and potassium salts of the fatty acids.

-

Acidification: After cooling, acidify the mixture with a strong acid (e.g., HCl) to protonate the fatty acid salts, precipitating the free fatty acids.

-

Isolation: Separate the precipitated fatty acids by filtration or extraction with a suitable organic solvent (e.g., hexane).

-

Purification: The mixture of fatty acids can be purified by fractional distillation or recrystallization to isolate lauric acid.

Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from the procedure described for the synthesis of fatty acid anhydrides.

-

Reaction Setup: In a dry flask, dissolve 2 mmoles of lauric acid in 15 ml of dry carbon tetrachloride.

-

Addition of DCC: To this solution, add a solution of 1 mmole of DCC in 5 ml of dry carbon tetrachloride.

-

Reaction: Stir the reaction mixture at room temperature for 15 hours.

-

Isolation of Product: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Purification: The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the anhydride.

-

Infrared (IR) Spectroscopy: To identify the characteristic anhydride carbonyl stretching frequencies (typically two bands around 1810 cm⁻¹ and 1745 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

Visualizations

Caption: Logical workflow from natural source to this compound.

References

- 1. Biomedical Applications of Lauric Acid: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Identification of Fatty Acids in Virgin Coconut Oil (VCO), Cocoa Beans, Crude Palm Oil (CPO), and Palm Kernel Beans Using Gas Chromatography - ProQuest [proquest.com]

Stability and Storage of Lauric Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for lauric anhydride. Understanding these parameters is critical for maintaining the integrity of the compound in research, development, and manufacturing environments. This document synthesizes available data on the physical and chemical properties, degradation pathways, and recommended handling procedures for this compound.

Physicochemical Properties

This compound, also known as dodecanoic anhydride, is the symmetrical anhydride of lauric acid.[1] It is a white to off-white solid at room temperature.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 645-66-9 | [5] |

| Molecular Formula | C24H46O3 | |

| Molecular Weight | 382.62 g/mol | |

| Melting Point | 41-46 °C | |

| Boiling Point | 225 °C @ 100 mmHg | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Insoluble in water, slightly soluble in chloroform. | |

| Appearance | White to off-white solid. |

Chemical Stability and Degradation

This compound is generally considered stable under recommended storage conditions. However, as a carboxylic acid anhydride, its primary route of degradation is hydrolysis.

Hydrolysis

This compound is sensitive to moisture and will readily hydrolyze in the presence of water to form two equivalents of lauric acid. This reaction is the most significant factor affecting the stability and purity of the compound during storage and handling. The hydrolysis reaction can be accelerated by the presence of bases.

The degradation pathway via hydrolysis is illustrated in the following diagram:

References

- 1. This compound | C24H46O3 | CID 69527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 645-66-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 645-66-9 [chemicalbook.com]

- 4. This compound | 645-66-9 [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

A Technical Guide to the Theoretical and Experimental Properties of Lauric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental properties of lauric anhydride. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Physicochemical Properties: A Comparative Analysis

This compound, also known as dodecanoic anhydride, is the symmetrical anhydride of lauric acid.[1] It is a white to off-white crystalline solid at room temperature.[2] A summary of its key theoretical and experimental physicochemical properties is presented below for easy comparison.

| Property | Theoretical/Computed Value | Experimental/Literal Value |

| Molecular Formula | C₂₄H₄₆O₃[3][4][5] | C₂₄H₄₆O₃ |

| Molecular Weight | 382.62 g/mol | Not Applicable |

| Melting Point | 209.18 °C (482.33 K) (Joback Method) | 41-43 °C, 41.8 °C |

| Boiling Point | 605.53 °C (878.68 K) (Joback Method) | 160-170 °C, 469.73°C (rough estimate) |

| Density | Not Widely Reported | 0.8559 g/cm³ at 70 °C, 0.8533 g/cm³ |

| Solubility | Log10 of Water Solubility: -8.51 (Crippen Method) | Soluble in chloroform (slightly). Soluble in organic solvents. |

| LogP (Octanol/Water) | 7.898 (Crippen Method) | Not Widely Reported |

Experimental Protocols

Detailed methodologies for determining the key experimental properties of this compound are outlined below. These are generalized protocols applicable to solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a liquid is recorded as the completion of melting. The melting point is reported as this range.

Density Determination (Pycnometer Method)

The density of solid this compound can be determined using a gas or liquid pycnometer.

Procedure (Liquid Pycnometer):

-

Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured (m₁).

-

Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is measured (m₂).

-

Mass with Liquid: A liquid of known density (ρ_liquid), in which this compound is insoluble, is added to the pycnometer to fill it completely. Any excess liquid is removed, and the exterior is dried. The total mass is then measured (m₃).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled with the same liquid. The mass is measured (m₄).

-

Calculation: The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid

Spectroscopic Analysis

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. Characteristic peaks for an anhydride include two carbonyl (C=O) stretching bands around 1810 cm⁻¹ and 1750 cm⁻¹, and a C-O stretching band.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer. The chemical shifts, integration, and coupling patterns of the peaks provide information about the structure of the molecule.

Synthesis and Characterization Workflow

The synthesis of this compound from lauric acid is a common laboratory preparation. The following diagrams illustrate the synthesis reaction and a general workflow for its subsequent characterization.

Caption: Synthesis of this compound from Lauric Acid.

Caption: General Workflow for the Characterization of this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various compounds. It is notably used in the preparation of polyanhydrides, a class of biodegradable polymers investigated for controlled drug delivery systems. Its long alkyl chains impart hydrophobicity, which can be tailored in copolymers to control the rate of polymer degradation and drug release. Further research into this compound and its derivatives may lead to advancements in drug formulation and delivery technologies.

References

Methodological & Application

Application Notes and Protocols: Lauric Anhydride as an Acylating Agent for Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lauric anhydride as an acylating agent for the esterification of alcohols. This process, also known as lauroylation, is a fundamental transformation in organic synthesis, crucial for the production of laurate esters, which have broad applications in the pharmaceutical, cosmetic, and food industries. This document outlines the reaction mechanism, various catalytic systems, detailed experimental protocols, and a summary of expected outcomes.

Introduction

This compound is a highly effective reagent for the acylation of primary, secondary, and even sterically hindered tertiary alcohols. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of this compound. This process results in the formation of a laurate ester and lauric acid as a byproduct. The reaction can be performed under uncatalyzed conditions, but it is often accelerated by the use of catalysts.

Reaction Mechanism

The acylation of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a carboxylate leaving group (lauric acid) to yield the laurate ester.

In catalyzed reactions, the catalyst enhances the electrophilicity of the anhydride or increases the nucleophilicity of the alcohol. For instance, a Lewis acid catalyst can coordinate to a carbonyl oxygen of the anhydride, making the carbonyl carbon more susceptible to nucleophilic attack. A base catalyst, such as 4-(dimethylamino)pyridine (DMAP), can react with the anhydride to form a more reactive acylpyridinium intermediate.[1][2]

Catalytic Systems

Several catalytic systems can be employed to promote the acylation of alcohols with this compound, leading to high yields and often milder reaction conditions.

-

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst for acylation reactions.[1][2] It reacts with the anhydride to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol. This catalytic system is particularly useful for the acylation of sterically hindered alcohols.

-

Lewis Acids (e.g., Bismuth Triflate, Bi(OTf)₃): Bismuth triflate is a versatile and powerful Lewis acid catalyst for the acylation of alcohols.[3] It can activate less reactive anhydrides and is effective for the acylation of a wide range of alcohols, including those with acid-sensitive functional groups.

-

Brønsted Acids (e.g., Sulfuric Acid): Strong protic acids can catalyze the esterification of lauric acid (which can be formed in situ from the anhydride) with alcohols.

Experimental Protocols

Below are generalized protocols for the acylation of alcohols using this compound under different catalytic conditions. Researchers should optimize these protocols based on the specific substrate and desired scale.

Protocol 1: DMAP-Catalyzed Lauroylation of a Primary Alcohol

Objective: To synthesize an alkyl laurate from a primary alcohol using this compound and a catalytic amount of DMAP.

Materials:

-

Primary Alcohol (e.g., 1-octanol)

-

This compound

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the primary alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Add this compound (1.1 - 1.5 eq.), DMAP (0.05 - 0.1 eq.), and triethylamine (1.5 eq.).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Bismuth Triflate (Bi(OTf)₃)-Catalyzed Lauroylation of a Secondary Alcohol

Objective: To synthesize an alkyl laurate from a secondary alcohol using this compound and a catalytic amount of Bi(OTf)₃.

Materials:

-

Secondary Alcohol (e.g., cyclohexanol)

-

This compound

-

Bismuth Triflate (Bi(OTf)₃)

-

Acetonitrile (MeCN), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile.

-

Add bismuth triflate (0.01 - 0.05 eq.) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography on silica gel to afford the desired laurate ester.

Data Presentation

Due to the limited availability of comprehensive substrate scope studies specifically for the acylation of various alcohols with this compound in the searched literature, the following table presents representative data for the acylation of alcohols with other anhydrides under similar catalytic conditions to provide an expectation of yields. High yields are generally expected for the lauroylation of primary and secondary alcohols.

Table 1: Representative Yields for the Acylation of Various Alcohols with Anhydrides

| Entry | Alcohol Substrate | Acylating Agent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1-Octanol | Acetic Anhydride | DMAP (5) | DCM | 2 | 95 | General Procedure |

| 2 | Cyclohexanol | Acetic Anhydride | DMAP (5) | DCM | 3 | 92 | General Procedure |

| 3 | Benzyl Alcohol | Acetic Anhydride | Bi(OTf)₃ (1) | MeCN | 0.5 | 98 | |

| 4 | Menthol | Acetic Anhydride | Bi(OTf)₃ (1) | MeCN | 1 | 97 | |

| 5 | tert-Butanol | Pivalic Anhydride | Bi(OTf)₃ (5) | MeCN | 24 | 85 | |

| 6 | 1-Phenylethanol | Isobutyric Anhydride | DMAP (cat.) | CH₂Cl₂ | - | High |

Note: This table is illustrative and based on reactions with anhydrides other than this compound. Yields for lauroylation are expected to be comparable under optimized conditions.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of DMAP-catalyzed acylation of an alcohol with this compound.

Caption: A typical experimental workflow for the synthesis of laurate esters.

References

- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]

Application of Lauric Anhydride Derivatives in Drug Delivery Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric anhydride and its derivatives, particularly when copolymerized with other diacids like sebacic acid, are gaining traction in the development of biodegradable polymers for controlled drug delivery.[1][2][3] These fatty acid-based polyanhydrides offer excellent biocompatibility and a surface-eroding mechanism, which allows for near zero-order drug release kinetics.[1][3] Their low melting points and tunable degradation rates make them suitable for various drug delivery platforms, including microspheres and in situ forming implants for localized therapy. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-derived polyanhydrides in drug delivery systems.

Key Applications and Advantages

Polyanhydrides derived from lauric acid are particularly advantageous for localized drug delivery, which can help in reducing systemic toxicity and preventing tumor recurrence post-surgery. The primary applications include:

-

Controlled Release of Anticancer Agents: These polymers can be formulated into wafers or microspheres to deliver chemotherapeutic drugs like cisplatin and deguelin directly to a tumor site.

-

Antibiotic Delivery: The encapsulation of antibiotics such as ciprofloxacin in polyanhydride microspheres allows for sustained release, which is beneficial for treating localized infections.

-

Biocompatibility: The degradation products of these polymers are generally non-cytotoxic, making them suitable for in vivo applications.

Data Summary

The following tables summarize the key quantitative data from studies on lauric acid-derived polyanhydride systems.

Table 1: Physicochemical Properties of Poly(Sebacic Acid-co-Hydroxylauric Acid Maleate) Anhydride [Poly(SA:HOLAM)] Copolymers

| Property | Poly(SA:HOLAM) 20:80 | Poly(SA:HOLAM) 50:50 | Poly(SA:HOLAM) 80:20 |

| Molecular Weight ( g/mol ) | 47,000 | 110,000 | 240,000 |

| Melting Point (°C) | 51-55 | 60-65 | 71-76 |

| Yield (%) | 55 | 65 | 75 |

| Microsphere Particle Size (μm) | 1.33 | 1.89 | 2.36 |

Data sourced from Dagbay & Sumera, 2015.

Table 2: In Vitro Drug Release from Poly(SA:HOLAM) Formulations

| Drug | Formulation | Loading (%) | Cumulative Release (%) | Time to Max Release | Release Model |

| Ciprofloxacin | Microspheres | - | - | - | Biphasic (Diffusion) |

| Deguelin | Wafers | 5 | 84.6 | 20 days | Zero-order |

| Cisplatin | Wafers | 5 | 71.22 | 7 days | Zero-order |

Data for Ciprofloxacin sourced from Dagbay & Sumera, 2015; Data for Deguelin and Cisplatin sourced from Mateo & Sumera, 2016.

Experimental Protocols

Protocol 1: Synthesis of Poly(Sebacic Acid-co-Hydroxylauric Acid Maleate) Anhydride [Poly(SA:HOLAM)]

This protocol describes the synthesis of a lauric acid-derived polyanhydride through melt polycondensation.

Workflow for Polymer Synthesis

References

Application Notes and Protocols: Lauric Anhydride for the Surface Modification of Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of polymers using lauric anhydride. This process enhances the hydrophobicity of polymer surfaces, which can be leveraged to control drug release profiles, improve biocompatibility, and facilitate targeted drug delivery. The following sections detail the principles, experimental procedures, and characterization of this compound-modified polymers.

Introduction to this compound in Polymer Surface Modification

This compound, the anhydride of the C12 saturated fatty acid, lauric acid, is a versatile reagent for the surface functionalization of a variety of polymers. The modification typically involves the esterification of hydroxyl or amino groups present on the polymer surface, leading to the covalent attachment of lauryl chains. This alteration of surface chemistry from hydrophilic to hydrophobic can have profound effects on the material's properties and its interactions with biological systems.

In the context of drug delivery, increasing the hydrophobicity of biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) or polylactide (PLA) can modulate the release kinetics of encapsulated therapeutics.[1] For instance, a more hydrophobic surface can slow the penetration of water, thereby retarding polymer degradation and drug diffusion. Furthermore, fatty acid-modified surfaces can mimic natural cell membrane components, potentially influencing cellular uptake and reducing immunogenicity.

Key Applications in Drug Development

The surface modification of polymeric drug carriers with this compound offers several advantages:

-

Controlled Drug Release: By increasing the hydrophobicity of the polymer matrix, the rate of drug release can be sustained over a longer period.

-

Enhanced Encapsulation Efficiency: Modification can improve the encapsulation of hydrophobic drugs within the polymer matrix.

-

Improved Biocompatibility: The presence of fatty acid chains on the surface can influence protein adsorption and cellular interactions, potentially leading to improved biocompatibility.

-

Targeted Drug Delivery: The modified surface can be further functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.[1]

Experimental Protocols

The following protocols are generalized methods for the surface modification of polymers with this compound. Researchers should optimize the reaction conditions for their specific polymer and application.

Protocol 1: Surface Modification of Hydroxyl-Terminated Polymers (e.g., PLA, PLGA, Cellulose)

This protocol describes the esterification of polymers bearing surface hydroxyl groups with this compound, catalyzed by 4-dimethylaminopyridine (DMAP).

Materials:

-

Hydroxyl-terminated polymer (e.g., PLA, PLGA) as a film, nanoparticle suspension, or scaffold

-

This compound

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous pyridine (optional, as a base)[2]

-

Methanol (for washing)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if refluxing)

-

Temperature-controlled oil bath or heating mantle

-

Schlenk line or nitrogen balloon setup

-

Centrifuge (for nanoparticles)

-

Filtration apparatus (for films or scaffolds)

-

Vacuum oven

Procedure:

-

Preparation of Polymer:

-

Ensure the polymer is dry by vacuum drying or azeotropic distillation with toluene.

-

For films or scaffolds, place the polymer in a round-bottom flask. For nanoparticles, prepare a suspension in the reaction solvent.

-

-

Reaction Setup:

-

Place the polymer in the round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous DCM to dissolve or suspend the polymer.

-

-

Addition of Reagents:

-

Dissolve this compound (1.5-3 equivalents per hydroxyl group) and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.

-

If the polymer has acidic protons, add anhydrous pyridine (1.5-2 equivalents) to act as a base.[2]

-

Slowly add the this compound/DMAP solution to the polymer solution/suspension under stirring.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by techniques like ATR-FTIR to observe the appearance of the ester carbonyl peak. For less reactive polymers, heating to 40-60 °C may be necessary.

-

-

Work-up and Purification:

-

For Films/Scaffolds: Filter the modified polymer and wash sequentially with DCM (to remove unreacted this compound and DMAP), methanol, and deionized water. Dry the polymer under vacuum.

-

For Nanoparticles: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and resuspend the particles in fresh DCM. Repeat the washing steps with DCM, followed by methanol and deionized water. Finally, lyophilize or vacuum dry the purified nanoparticles.

-

Protocol 2: Surface Modification of Amine-Terminated Polymers (e.g., Chitosan, PEI)

This protocol utilizes carbodiimide chemistry to couple the carboxylic acid groups of hydrolyzed this compound (lauric acid) to amine groups on the polymer surface.

Materials:

-

Amine-terminated polymer (e.g., Chitosan)

-

Lauric acid (hydrolyzed this compound)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer

-

pH meter

-

Dialysis equipment

-

Lyophilizer

Procedure:

-

Polymer Solution Preparation:

-

Dissolve the amine-terminated polymer in an appropriate aqueous acidic solution (e.g., 1% acetic acid for chitosan).

-

-

Activation of Lauric Acid:

-

Dissolve lauric acid, EDC, and NHS in MES buffer.[3] The molar ratio of Lauric Acid:EDC:NHS is typically 1:1.2:1.2.

-

Stir the solution for 1 hour at room temperature to activate the carboxyl groups of lauric acid.

-

-

Coupling Reaction:

-

Slowly add the activated lauric acid solution to the polymer solution.

-

Adjust the pH to 7.0-7.4 with NaOH solution to facilitate the amidation reaction.

-

Let the reaction proceed for 24 hours at room temperature with continuous stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents and by-products.

-

Freeze-dry the purified solution to obtain the lauric acid-grafted polymer.

-

Characterization of Modified Polymers

Thorough characterization is essential to confirm successful surface modification and to understand the resulting changes in polymer properties.

| Characterization Technique | Purpose | Expected Outcome for this compound Modification |

| ATR-FTIR Spectroscopy | To confirm the covalent attachment of lauryl chains. | Appearance of a new ester carbonyl peak (~1740 cm⁻¹) and an increase in the intensity of C-H stretching peaks (~2850-2960 cm⁻¹). |

| ¹H NMR Spectroscopy | To quantify the degree of substitution. | Appearance of new proton signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups of the lauryl chain. The degree of substitution can be calculated by comparing the integration of these peaks to a characteristic peak of the polymer backbone. |

| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle, indicating a more hydrophobic surface. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the polymer surface. | An increase in the carbon-to-oxygen (C/O) atomic ratio on the surface, consistent with the addition of hydrocarbon chains. |

| Differential Scanning Calorimetry (DSC) | To evaluate the effect of modification on the thermal properties (e.g., glass transition temperature, melting point). | A potential decrease in the glass transition temperature (Tg) due to the plasticizing effect of the flexible lauryl chains. |

| Dynamic Light Scattering (DLS) | For nanoparticles, to measure changes in particle size and zeta potential. | A slight increase in particle size may be observed. The zeta potential may become less negative due to the shielding of carboxyl end groups on polymers like PLGA. |

Impact on Drug Delivery Systems

The surface modification of drug delivery carriers with this compound can significantly influence their performance.

| Parameter | Effect of this compound Modification | Rationale |

| Drug Release Rate | Generally decreased for both hydrophilic and hydrophobic drugs. | The hydrophobic surface layer acts as a barrier to water ingress and drug diffusion. |

| Encapsulation Efficiency | May increase for hydrophobic drugs. | Improved compatibility between the hydrophobic drug and the modified polymer matrix. |

| Cellular Uptake | Can be enhanced or decreased depending on the cell type. | The fatty acid chains can interact with cell membranes, potentially facilitating uptake. However, increased hydrophobicity can also lead to aggregation and reduced uptake. |

| In Vivo Circulation Time | May be altered due to changes in protein adsorption (opsonization). | The hydrophobic surface can lead to increased opsonization and faster clearance by the reticuloendothelial system (RES). Further modification with PEG may be necessary to prolong circulation. |

Conclusion

The surface modification of polymers with this compound is a valuable technique for tailoring the properties of materials used in drug delivery and other biomedical applications. By carefully selecting the polymer, reaction conditions, and characterization methods, researchers can develop advanced drug carriers with controlled release profiles and improved biological interactions. The protocols and information provided herein serve as a guide for the successful implementation of this versatile surface modification strategy.

References

Application Notes and Protocols for the Use of Lauric Anhydride in the Preparation of Biodegradable Polymers

Abstract

Polyanhydrides are a class of biodegradable polymers known for their utility in controlled drug delivery applications, primarily due to their characteristic surface erosion mechanism.[1] The incorporation of fatty acids, such as lauric acid, into the polymer backbone is a key strategy for modulating the physicochemical properties of these materials.[1] By adjusting hydrophobicity, crystallinity, and degradation rates, lauric acid-based polyanhydrides can be tailored for specific therapeutic needs.[1][2] These polymers are synthesized from low-cost, biocompatible starting materials and degrade into non-toxic metabolites that are readily cleared by the body. This document provides detailed protocols for the synthesis, characterization, and evaluation of biodegradable polymers prepared using lauric acid derivatives. It is intended for researchers, scientists, and drug development professionals working in the fields of biomaterials and pharmaceutical sciences.

Introduction

The development of biodegradable polymers has revolutionized the field of drug delivery. Among these, polyanhydrides are particularly noteworthy because the rate of water penetration into the polymer matrix is slower than the cleavage of the anhydride bonds, leading to surface erosion. This allows for a near-zero-order release kinetic for encapsulated drugs, which is highly desirable for sustained-release formulations.

Fatty acids are frequently incorporated into polyanhydride structures to enhance their hydrophobicity, improve flexibility, and control degradation and drug release profiles. Lauric acid, a 12-carbon saturated fatty acid, can be used as a chain terminator in the form of lauric anhydride or converted into a difunctional monomer to be incorporated into the main polymer chain. This results in polymers with lower melting points and tunable degradation rates, making them suitable for injectable drug delivery systems or the formulation of microspheres.

This application note details the synthesis of lauric acid-derived polyanhydrides via melt polycondensation, methods for their characterization, and protocols for evaluating their degradation and drug release behavior in vitro.

Key Applications

-

Controlled Drug Delivery: Lauric acid-based polyanhydrides are excellent candidates for creating matrices for the sustained release of a wide range of therapeutic agents, from small molecule drugs to larger biologics. The surface-eroding nature ensures a predictable release profile.

-

Injectable Depots: The low melting points (51-76°C) of some lauric acid copolymers allow them to be used in injectable formulations that form an in situ solid depot for localized drug delivery.

-

Tissue Engineering: While primarily used for drug delivery, the biocompatibility and tunable degradation of these polymers make them potentially suitable for creating temporary scaffolds that support tissue regeneration.

Experimental Protocols

Protocol 1: Synthesis of Lauric Acid-Derived Copolyanhydrides

This protocol is based on the synthesis of copolymers of hydroxylauric acid maleate (HOLAM) and sebacic acid (SA) via melt polycondensation.

Materials:

-

Hydroxy lauric acid

-

Maleic anhydride

-

Sebacic acid (SA)

-

Acetic anhydride

-

Nitrogen gas supply

-

Glass reaction tube with a side arm for vacuum

-

Heating mantle with magnetic stirrer

-

Vacuum pump

Procedure:

-

Synthesis of HOLAM Monomer: Prepare the hydroxylauric acid maleate (HOLAM) diacid half-ester by reacting hydroxy lauric acid with maleic anhydride.

-

Pre-polymer Preparation:

-

Place the desired molar ratio of HOLAM and sebacic acid (SA) into the glass reaction tube.

-

Add a 10-fold excess of acetic anhydride.

-

Reflux the mixture with stirring for 30 minutes to convert the diacids to their mixed anhydride prepolymers.

-

-

Melt Polycondensation:

-

Remove the excess acetic anhydride and acetic acid by-product under vacuum.

-

Increase the temperature to 160-180°C and apply a high vacuum (<1 mbar).

-

Continue the melt polycondensation with constant stirring for 4-6 hours until the desired viscosity is achieved.

-

Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

-

-

Purification:

-

Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane).

-

Precipitate the polymer by adding the solution dropwise to a non-solvent (e.g., cold diethyl ether or petroleum ether).

-

Collect the purified polymer by filtration and dry it under a vacuum.

-

Protocol 2: Preparation of Drug-Loaded Microspheres

This protocol describes the fabrication of polymer microspheres using a phase inversion technique.

Materials:

-

Synthesized Poly(SA:HOLAM) copolymer

-

Ciprofloxacin (or other model drug)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

Homogenizer

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of the Poly(SA:HOLAM) copolymer and the drug (e.g., ciprofloxacin) in DCM.

-

Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

-

Emulsification:

-

Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

-

-

Collection and Washing:

-

Collect the microspheres by centrifugation.

-

Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.

-

-

Drying: Lyophilize the washed microspheres to obtain a dry powder. Store in a desiccator.

Protocol 3: Polymer and Microsphere Characterization

1. Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To confirm the formation of anhydride bonds and the chemical structure of the polymer.

-

Method: Acquire spectra of the monomers and the final polymer. Look for the characteristic anhydride peaks around 1740 cm⁻¹ and 1810 cm⁻¹.

2. Nuclear Magnetic Resonance (¹H/¹³C-NMR) Spectroscopy:

-

Purpose: To elucidate the detailed chemical structure and composition of the copolymers.

-

Method: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

3. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

-

Method: Use a GPC system calibrated with polystyrene standards, with a suitable solvent like tetrahydrofuran (THF) as the mobile phase.

4. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).

-

Method: Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

5. Scanning Electron Microscopy (SEM):

-

Purpose: To analyze the surface morphology and size of the prepared microspheres.

-

Method: Mount the dried microspheres on a stub, sputter-coat with gold, and image using an SEM.

Protocol 4: In Vitro Degradation Study

Purpose: To evaluate the degradation profile of the polymer under simulated physiological conditions.

Materials:

-

Polymer discs or microspheres

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Analytical balance

Procedure:

-

Prepare accurately weighed samples of the polymer (e.g., 10 mg discs).

-

Place each sample in a vial containing a known volume of PBS (e.g., 10 mL).

-

Incubate the vials at 37°C with gentle agitation.

-

At predetermined time points, remove the polymer samples from the buffer.

-

Gently blot the samples to remove excess surface water and dry them to a constant weight in a vacuum oven.

-

Calculate the percentage of weight loss over time.

-

The degradation can also be monitored by tracking the decrease in molecular weight using GPC at each time point.

Protocol 5: In Vitro Drug Release Study

Purpose: To determine the release kinetics of the encapsulated drug from the polymer matrix.

Materials:

-

Drug-loaded microspheres

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath at 37°C

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Disperse a known amount of drug-loaded microspheres in a specific volume of PBS (release medium) in a vial.

-

Incubate the vials at 37°C with continuous, gentle shaking.

-

At selected time intervals, collect the entire release medium after centrifuging the vial to pellet the microspheres. Replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the collected samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).

-

Calculate the cumulative percentage of drug released over time.

-

Fit the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (diffusion, erosion, or a combination).

Data and Results

The following tables summarize typical quantitative data obtained from the synthesis and characterization of lauric acid-derived polyanhydrides.

Table 1: Synthesis and Properties of Poly(SA:HOLAM) Copolymers Data sourced from studies by Dagbay and Sumera.

| Copolymer Composition (SA:HOLAM Weight Ratio) | Yield (%) | Molecular Weight (Mw, g/mol ) | Melting Point (°C) |

| 100:0 (Poly-SA) | ~75 | ~240,000 | ~76 |

| 75:25 | ~70 | ~150,000 | ~68 |

| 50:50 | ~65 | ~90,000 | ~61 |

| 25:75 | ~60 | ~65,000 | ~55 |

| 0:100 (Poly-HOLAM) | ~55 | ~47,000 | ~51 |

Table 2: Properties of Ciprofloxacin-Loaded Poly(SA:HOLAM) Microspheres Data sourced from studies by Dagbay and Sumera.

| Copolymer Composition (SA:HOLAM Weight Ratio) | Mean Particle Size (μm) | Drug Release Profile | Release Mechanism |

| 75:25 | 1.33 | Biphasic; initial burst followed by sustained release | Primarily Diffusion-controlled |

| 50:50 | 1.89 | Biphasic; initial burst followed by sustained release | Primarily Diffusion-controlled |

| 25:75 | 2.36 | Biphasic; initial burst followed by sustained release | Primarily Diffusion-controlled |

Visualizations: Workflows and Reaction Schemes

Caption: General workflow for the synthesis of lauric acid-derived polyanhydrides.

Caption: Simplified reaction scheme for co-polyanhydride synthesis.

Caption: Workflow for microsphere formulation and in vitro evaluation.

References

Catalytic Methods for Acylation with Lauric Anhydride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, crucial for the protection of functional groups, the synthesis of esters and amides, and the modification of biomolecules. Lauric anhydride, a readily available and stable acylating agent, is of particular interest for introducing the lauroyl group, a C12 fatty acyl chain, which can impart lipophilicity to molecules, enhancing their cell membrane permeability and modifying their pharmacokinetic properties. This document provides detailed application notes and protocols for the catalytic acylation of various substrates—alcohols, amines, phenols, sugars, and glycerol—using this compound. The protocols cover three major classes of catalysts: organocatalysts, metal-based catalysts, and biocatalysts, with a focus on providing clear, reproducible experimental procedures and comparative quantitative data.

Organocatalytic Acylation with 4-(Dimethylamino)pyridine (DMAP)

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[1][2][3] Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate.[2] DMAP is particularly effective for the acylation of sterically hindered alcohols and can be used in low catalytic loadings, often under solvent-free conditions, making it an attractive choice for green chemistry applications.[4]

Application Notes:

-

Substrate Scope: DMAP is effective for the acylation of primary, secondary, and some tertiary alcohols, as well as phenols and amines.

-

Solvent-Free Conditions: The reaction can often be performed neat, especially when both the substrate and this compound are liquids at the reaction temperature. This simplifies work-up and reduces waste.

-

Auxiliary Base: While not always necessary, an auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine can be used to quench the lauric acid byproduct, which can sometimes interfere with the reaction or sensitive substrates.

-

Temperature: Reactions are typically run at room temperature to moderately elevated temperatures (40-60 °C) to increase the reaction rate, especially for less reactive substrates.

Experimental Protocol: Acylation of Benzyl Alcohol with this compound

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol, 108 mg).

-

Add this compound (1.1 mmol, 403 mg).

-

Add 4-(dimethylaminopyridine) (DMAP) (0.05 mmol, 6.1 mg).

-

If desired, add triethylamine (1.2 mmol, 167 µL) as an auxiliary base.

-

Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is slow) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) to remove DMAP and any remaining base.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) to remove lauric acid, followed by brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford benzyl laurate.

Quantitative Data for DMAP-Catalyzed Acylation

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | 1 | 25 | 2 | 95 | Adapted from |

| 1-Octanol | 2 | 40 | 4 | 92 | Adapted from |

| Aniline | 5 | 25 | 1 | 98 | Adapted from |